molecular formula C16H16K3O7PS B185839 Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate CAS No. 157124-84-0

Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

Cat. No. B185839
M. Wt: 500.6 g/mol
InChI Key: DRADVLDMPYYQDB-UHFFFAOYSA-K
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Description

Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a compound that is part of the 3-Phenoxybenzoic Acid Derivatives . These derivatives are known for their high biological activity and are used in a variety of efficacious antioxidant, nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .


Synthesis Analysis

The synthesis of 3-Phenoxybenzoic Acid Derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .


Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzoic Acid Derivatives is stabilized by various intermolecular interactions such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π . The interaction energy of these interactions is evaluated through the PIXEL method with decomposition of the total energy into the coulombic, polarization, dispersion, and repulsion contribution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Phenoxybenzoic Acid Derivatives include the reaction of carboxylic acid derivatives with 2-aminobenzamide . Anthranilamide and (hetero)aryl aldehydes are common combinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are characterized by excellent mechanical properties, thermal stability, high photoluminescence efficiency, non-linear optical properties, and good film-forming properties . These properties enable significant applications in highly efficient organic electronics such as optical waveguides, organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and photodiodes .

Safety And Hazards

While specific safety data for Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate was not found, it’s important to note that similar compounds can be hazardous. For example, 4-Phenoxyphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRADVLDMPYYQDB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16K3O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

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